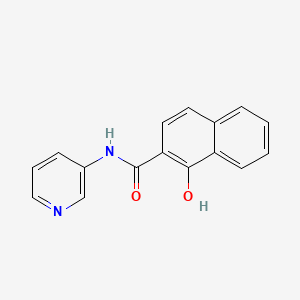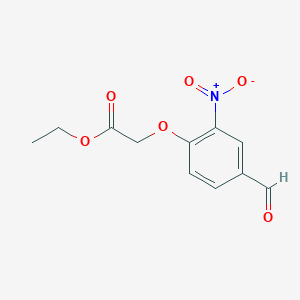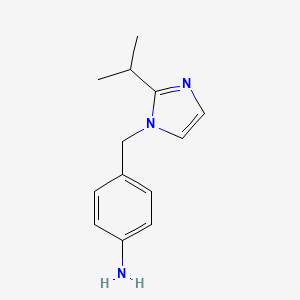![molecular formula C12H26O2Si B1312199 Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 118794-69-7](/img/structure/B1312199.png)
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a colorless organic compound with a fruity odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized through several synthetic routes. One common method involves the reaction of hexanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .
Industrial Production Methods
In industrial settings, the production of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid.
Reduction: Reduction reactions can convert it to hexanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various silyl ether derivatives
Applications De Recherche Scientifique
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of lipid oxidation and as a biomarker for oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flavors and fragrances due to its fruity odor
Mécanisme D'action
The mechanism by which Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at specific sites. In biological systems, it can interact with cellular components, influencing oxidative stress pathways and lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanal: A simple aldehyde with a similar structure but without the silyl group.
Hexanol: The reduced form of hexanal.
Uniqueness
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of the silyl group, which imparts distinct chemical properties. This group enhances its stability and reactivity, making it a valuable compound in various synthetic and industrial applications.
Propriétés
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h10H,6-9,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPJDVQNRZJLJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456242 |
Source


|
| Record name | Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118794-69-7 |
Source


|
| Record name | Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)

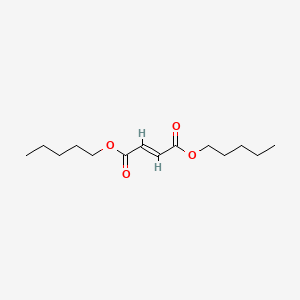
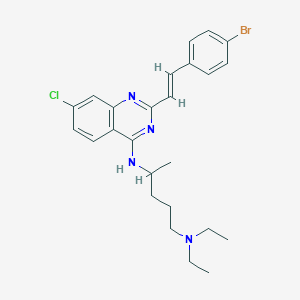
![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
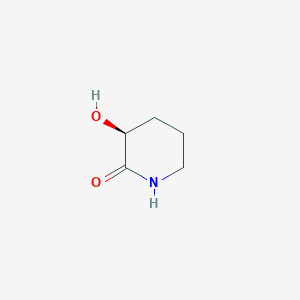
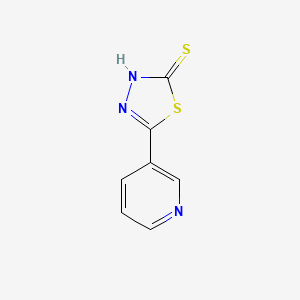
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
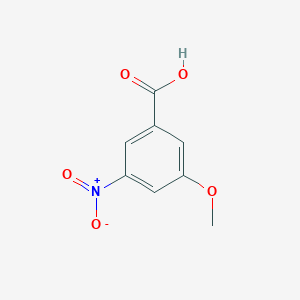
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
